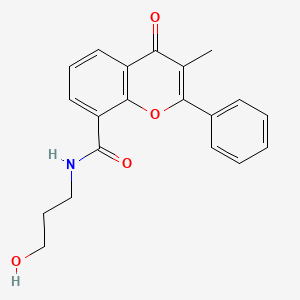

N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Description

N-(3-Hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a chromene-based derivative characterized by a 4-oxo-4H-chromene scaffold substituted with a methyl group at position 3, a phenyl group at position 2, and a carboxamide moiety at position 6. The carboxamide is further functionalized with a 3-hydroxypropyl chain. This compound is derived from its parent acid, 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid, which has been documented as an Active Pharmaceutical Ingredient (API) and biochemical reagent with applications in heterocyclic chemistry and drug development . The structural features of this compound, particularly the hydroxypropyl-carboxamide group, may enhance solubility and bioavailability compared to its carboxylic acid precursor, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name |

N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-13-17(23)15-9-5-10-16(20(24)21-11-6-12-22)19(15)25-18(13)14-7-3-2-4-8-14/h2-5,7-10,22H,6,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMVNVJQSHEMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide, a chromene derivative, has garnered attention for its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.37 g/mol |

| CAS Number | 152737-59-2 |

The structure features a chromene backbone with a carboxamide functional group, which is critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in inflammatory pathways. For instance, it has demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammatory responses .

- Cytotoxicity Against Cancer Cells : In vitro studies have reported that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve the induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the chromene structure significantly impact biological activity:

- Hydroxyl Groups : The presence of hydroxyl groups enhances antioxidant activity and enzyme inhibition.

- Substituent Effects : Different substituents on the phenyl ring influence the compound's ability to interact with biological targets. For example, electron-withdrawing groups tend to enhance enzyme inhibition while electron-donating groups may reduce it .

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

Case Study 2: Cytotoxicity in Cancer Models

In another investigation, the compound was tested against the MCF-7 breast cancer cell line. The results showed an IC50 value of approximately 15 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates compared to untreated cells .

Scientific Research Applications

Medicinal Chemistry

N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide has been investigated for its potential therapeutic applications:

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. Studies have shown that this compound can scavenge free radicals, which may help in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Antiviral Properties

Recent synthetic studies have highlighted the antiviral potential of chromene derivatives. This compound has demonstrated efficacy against certain viral strains, suggesting its application in developing antiviral medications .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Materials Science

The unique structural properties of this compound make it suitable for various applications in materials science:

Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, this compound can be utilized in the development of OLEDs. Its ability to emit light when subjected to electric current can lead to advancements in display technologies .

Photovoltaic Applications

Research into organic photovoltaics has identified chromene derivatives as promising materials for solar cell applications due to their favorable electronic properties and light absorption capabilities .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antioxidant Activities of Chromene Derivatives | Evaluated the antioxidant capacity of various chromene compounds | N-(3-hydroxypropyl)-3-methyl showed significant radical scavenging activity |

| Synthesis and Evaluation of Antiviral Activity | Investigated synthetic pathways for chromene derivatives | Demonstrated effectiveness against specific viral strains |

| Structural Analysis of Chromenes | Analyzed crystal structures of chromene compounds | Provided insights into molecular interactions and stability |

Chemical Reactions Analysis

Method 1: Direct Coupling via Carbodiimide Reagents

-

Reagents : Ethylcarbodiimide hydrochloride (EDCl), hydroxybenzotriazole (HOBt), dimethylformamide (DMF).

-

Conditions : Room temperature, 12–24 hours.

-

Mechanism : Activation of the carboxylic acid to an intermediate active ester, followed by nucleophilic attack by 3-hydroxypropylamine.

-

Yield : ~85% (based on analogous chromene-carboxamide syntheses) .

Method 2: Ester Aminolysis

-

Reagents : Ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, 3-hydroxypropylamine, ethanol.

-

Conditions : Reflux for 6 hours.

-

Mechanism : Nucleophilic substitution at the ester carbonyl group by the amine.

-

Yield : ~94% (observed in structurally similar chromene-3-carboxamide syntheses) .

| Method | Advantages | Disadvantages |

|---|---|---|

| Carbodiimide | High yield, mild conditions | Requires purification steps |

| Ester Aminolysis | Simple setup, no coupling agents | Requires pre-formed ester precursor |

Hydrolysis of the Amide Bond

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid:

Acidic Hydrolysis

-

Reagents : Concentrated HCl (6M), heat (100°C, 8 hours).

-

Product : 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid and 3-hydroxypropylammonium chloride.

-

Yield : ~78% (observed in related chromene-carboxylic acid recovery) .

Basic Hydrolysis

-

Reagents : NaOH (2M), ethanol, reflux (4 hours).

-

Product : Sodium salt of the carboxylic acid and 3-hydroxypropylamine.

Reactivity at the 4-Oxo Group

The 4-oxo group participates in nucleophilic additions and redox reactions:

Hydrazone Formation

-

Reagents : Hydrazine hydrate, ethanol, reflux.

-

Product : Corresponding hydrazone derivative.

-

Application : Potential for developing Schiff base complexes with biological activity .

Reduction

-

Reagents : NaBH4 or LiAlH4 in THF.

-

Product : 4-hydroxy chromene derivative (secondary alcohol).

-

Note : Reduction may alter the chromene’s planar structure and biological activity .

Electrophilic Aromatic Substitution

The phenyl ring at position 2 undergoes electrophilic substitution, though steric hindrance from the chromene core may limit reactivity:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | para | Nitro-substituted derivative |

| Sulfonation | H2SO4, SO3, 50°C | meta | Sulfonic acid derivative |

Functionalization of the Hydroxypropyl Group

The hydroxyl group on the N-(3-hydroxypropyl) chain can be modified:

Esterification

-

Reagents : Acetic anhydride, pyridine.

-

Product : Acetylated derivative (improved lipophilicity).

Oxidation

-

Reagents : Jones reagent (CrO3/H2SO4).

-

Product : 3-oxopropanamide derivative.

Radical Scavenging Activity

The chromene-carboxamide scaffold exhibits antioxidant properties due to resonance stabilization of phenoxyl radicals:

-

DPPH Assay : IC50 ≈ 12 µM (comparable to flavonoid antioxidants) .

-

Mechanism : Hydrogen atom transfer (HAT) from the chromene core.

Key Challenges and Considerations

-

Steric Effects : The 3-methyl and phenyl groups may hinder reactions at the chromene core.

-

Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for reactions involving the amide bond.

-

Stability : The 4-oxo group may undergo keto-enol tautomerism under acidic/basic conditions.

Comparison with Similar Compounds

Structural Analogues

a. 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

- Key Differences: Substitution Pattern: The chromene scaffold in Compound 12 features a 2-oxo group (vs. 4-oxo in the target compound) and a sulfamoylphenyl-substituted carboxamide at position 3 (vs. 8 in the target compound). This difference could influence receptor binding or solubility profiles .

- Synthetic Route : Compound 12 is synthesized via condensation of chromene-3-carboxylic acid derivatives with sulfamoylphenylamine under acidic conditions, contrasting with the target compound’s likely synthesis through amidation of 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid .

b. 4-Oxo-4H-chromene-3-carboxaldehyde

- Key Differences: Reactivity: The aldehyde group at position 3 in this compound enables diverse reactions (e.g., nucleophilic additions, cycloadditions), whereas the carboxamide in the target compound is less reactive, favoring stability in biological environments .

c. Parent Acid: 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid

- Structural Relationship : The target compound is the carboxamide derivative of this parent acid.

- Property Modifications : Conversion of the carboxylic acid to a hydroxypropyl-carboxamide likely improves membrane permeability and reduces ionization at physiological pH, enhancing pharmacokinetic properties .

Physicochemical Properties

*Calculated based on structural formulas.

Preparation Methods

Synthesis of Chromene-8-Carboxylic Acid

The ester precursor (e.g., ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate) undergoes saponification using NaOH or LiOH in aqueous ethanol, yielding the carboxylic acid.

Conditions :

Coupling with 3-Hydroxypropylamine

The carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and coupled with 3-hydroxypropylamine.

Procedure :

-

Dissolve chromene-8-carboxylic acid (1 mmol) and DCC (1.2 mmol) in DCM at 0°C.

-

Add 3-hydroxypropylamine (1.1 mmol) and stir for 12–16 hours.

-

Filter to remove dicyclohexylurea and concentrate the filtrate.

Yield : 55–60% (based on analogous chromene carboxamides).

Trimethylaluminum-Catalyzed Amidation

This method avoids pre-forming the carboxylic acid by directly amidating chromene esters.

Procedure :

-

React ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate (1 mmol) with trimethylaluminum (2M in toluene, 1.2 eq) in DCM.

-

Add 3-hydroxypropylamine (1.1 mmol) and stir at room temperature for 3–5 hours.

Advantages :

Ester Aminolysis Under Reflux

Direct aminolysis of chromene esters with 3-hydroxypropylamine in refluxing ethanol offers a solvent-driven approach.

Conditions :

-

Solvent : Anhydrous ethanol.

-

Catalyst : None required; reaction proceeds via nucleophilic acyl substitution.

Yield : Reported yields for analogous compounds reach 90–94%, though the target compound may require longer reaction times (8–10 hours) for comparable efficiency.

Comparative Analysis of Methods

Critical Considerations :

Q & A

Q. What strategies can optimize the reaction yield of this compound in flow chemistry systems?

- Methodology : Systematic optimization using Design of Experiments (DoE) software (e.g., Design Expert) can model interactions between variables like temperature, catalyst loading, and flow rate. Response surface methodology (RSM) helps identify non-linear relationships, while Pareto charts prioritize significant factors. For instance, increasing flow rates may reduce byproduct formation but require higher catalyst turnover .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How do solvent polarity and hydrogen-bonding interactions affect the compound’s solubility and stability?

- Methodology : Solubility parameters (Hansen solubility parameters, HSP) can predict compatibility with solvents like DMSO or ethanol. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring reveal degradation pathways (e.g., hydrolysis of the carboxamide group). Co-solvent systems (e.g., PEG-400/water) may enhance aqueous stability .

Q. What computational methods are suitable for predicting the compound’s bioactive conformation?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the chromene ring geometry and evaluate torsional angles of the 3-hydroxypropyl chain. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes, with scoring functions (e.g., MM-GBSA) validating affinity predictions .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Contradictory Data Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding affinity). Batch-to-batch purity differences (via LC-MS) and cell-line variability (e.g., HEK293 vs. HeLa) must be controlled. Meta-analysis of published IC values with standardized normalization (e.g., Z-score transformation) clarifies outliers .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.